molecular formula C8H4BrF3N2 B2537918 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine CAS No. 952143-02-1

3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B2537918
CAS No.: 952143-02-1
M. Wt: 265.03 g/mol
InChI Key: YBEXZCGWGWNLQQ-UHFFFAOYSA-N
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Description

Introduction to 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Chemical Identity and Structural Characteristics

This compound (CAS 952143-02-1) has the molecular formula C~8~H~4~BrF~3~N~2~ and a molecular weight of 265.03 g/mol . Its structure features a three-membered diazirine ring (N–N–C) with a trifluoromethyl (–CF~3~) group and a 4-bromophenyl substituent attached to the central carbon (Figure 1).

Key Structural Features:
  • Diazirine Core : The strained N–N–C ring (bond angles ~60°) enables photolytic cleavage to generate reactive carbenes.
  • Substituents :
    • Trifluoromethyl Group : Enhances electrophilicity and stabilizes the carbene intermediate via electron-withdrawing effects.
    • 4-Bromophenyl Group : Provides a handle for further functionalization via Suzuki–Miyaura cross-coupling.
Property Value Source
SMILES C1=CC(=CC=C1C2(N=N2)C(F)(F)F)Br PubChem
InChIKey YBEXZCGWGWNLQQ-UHFFFAOYSA-N PubChem
Infrared Absorption (N=N) ~1600 cm^-1^ Journal of Chemical Physics

The electronic structure of the diazirine ring, particularly its HOMO (nonbonding nitrogen lone pairs) and LUMO (N=N π* orbital), facilitates UV-induced excitation at 348–365 nm .

Historical Development in Diazirine Chemistry

Diazirines were first synthesized in 1961, with 3H-diazirine identified as the simplest stable derivative. Early work by Schmitz and Ohme established methods for converting ketones to diaziridines, followed by oxidation to diazirines. The introduction of 3-trifluoromethyl-3-phenyldiazirine (TPD) in 1980 marked a breakthrough, as its carbene exhibited superior reactivity and stability.

Evolution of this compound:
  • Synthetic Advances :

    • Oximation-Tosylation : Starting from 4-bromoacetophenone, sequential treatment with hydroxylamine, tosyl chloride, and ammonia yields the diaziridine intermediate, which is oxidized to the diazirine.
    • Cross-Coupling Compatibility : Modern Suzuki–Miyaura reactions enable late-stage functionalization of the bromophenyl group, broadening access to biaryl diazirines.
  • Commercial Availability : Firms like Sigma-Aldrich and Enamine now offer this compound, accelerating its adoption in chemical biology.

Role in Modern Photochemical Research

This diazirine derivative is widely used in photoaffinity labeling (PAL) to study transient molecular interactions:

Applications:
  • Ligand-Target Profiling : Covalently labels proteins, nucleic acids, or lipids upon UV irradiation (365 nm), enabling target identification via mass spectrometry.
    • Example: An etoposide-diazirine probe was used to map topoisomerase II binding sites in cancer cells.
  • Polymer Science : Incorporated into heteroaromatic scaffolds to create photo-crosslinkable materials for electronic devices.
Advantages Over Competing Probes:
Feature Diazirine Benzophenone Aryl Azide
Activation Wavelength 350–365 nm 360–380 nm 254 nm
Carbene Lifetime <1 ns Minutes Seconds
Stability in Darkness High Moderate Low
Insertion Specificity C–H, N–H, O–H C–H only N–H, O–H

Data synthesized from .

The compound’s small size (~265 Da) minimizes steric interference, while its trifluoromethyl group improves carbene insertion yields (>50% in cyclohexane).

Properties

IUPAC Name

3-(4-bromophenyl)-3-(trifluoromethyl)diazirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEXZCGWGWNLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952143-02-1
Record name 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

    Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor, such as a ketone or an aldehyde, with an amine and a halogenating agent.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or a brominating reagent.

    Introduction of the trifluoromethyl group: This can be achieved through the reaction of the diazirine intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Types of Reactions:

    Photolysis: Upon exposure to ultraviolet light, this compound undergoes photolysis to generate a highly reactive carbene intermediate.

    Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidation and reduction products.

Common Reagents and Conditions:

    Photolysis: Ultraviolet light is used to induce photolysis.

    Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can be used in the presence of a suitable base.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used.

Major Products:

    Photolysis: Formation of carbene intermediates.

    Substitution Reactions: Formation of substituted bromophenyl derivatives.

    Oxidation and Reduction: Formation of various oxidation and reduction products.

Scientific Research Applications

Photoaffinity Labeling

Overview:
Photoaffinity labeling (PAL) is a powerful technique used to study protein interactions and dynamics. The incorporation of diazirine compounds, such as 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine, allows for the covalent attachment of probes to target proteins upon exposure to UV light.

Key Features:

  • Covalent Bond Formation: Upon UV activation, diazirines generate reactive carbene species that can form stable covalent bonds with nearby amino acids in proteins, facilitating the identification of protein-protein interactions and binding sites .
  • Minimal Disruption: The low cytotoxicity of diazirines makes them suitable for live-cell imaging and studies without significantly disrupting cellular functions.

Applications:

  • Protein Profiling: Used to map protein interactions within complex biological systems.
  • Target Engagement Studies: Helps in validating drug targets by assessing the binding interactions between drugs and their targets.

Drug Discovery

Overview:
The compound serves as a building block for the synthesis of novel photoaffinity probes that aid in drug discovery processes, particularly in identifying potential therapeutic targets.

Key Features:

  • Suzuki-Miyaura Coupling: This compound is compatible with Suzuki-Miyaura cross-coupling reactions, allowing for efficient synthesis of complex molecules while preserving the diazirine functionality .
  • Versatile Applications: Its ability to be incorporated into various chemical structures makes it a valuable tool in developing new pharmacological agents.

Case Studies:

  • Research has demonstrated its effectiveness in synthesizing compounds that target specific receptors involved in neurological disorders, enhancing our understanding of their mechanisms .

Materials Science

Overview:
In materials science, this compound is explored for its potential in creating novel materials with specific functionalities.

Key Features:

  • Reactive Intermediate: The compound can act as a reactive intermediate in the synthesis of new materials, including polymers and coatings that require photo-responsive properties .
  • Building Blocks for Advanced Materials: Its unique structure allows it to be used as a precursor for synthesizing complex heteroaromatic compounds that may have applications in electronics and photonics .

Biochemical Studies

Overview:
This diazirine derivative is instrumental in biochemical studies aimed at elucidating molecular interactions and pathways.

Key Features:

  • Biochemical Interaction Studies: It can be used to study the effects of various dosages on cellular models, providing insights into its biological activity and potential therapeutic uses.
  • Stability Under Light Exposure: Research indicates that modified diazirines exhibit varying stability under ambient light conditions, which is crucial for experimental designs involving prolonged exposure to light sources .

Data Tables

Application AreaKey FeaturesExample Uses
Photoaffinity LabelingCovalent bond formation with proteinsProtein interaction mapping
Drug DiscoveryBuilding block for photoaffinity probesTarget engagement studies
Materials ScienceReactive intermediate for new material synthesisDevelopment of photo-responsive materials
Biochemical StudiesStability under light exposureCellular model studies on biological effects

Mechanism of Action

The primary mechanism of action of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of a carbene intermediate upon exposure to ultraviolet light. This carbene can then react with various substrates, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

Comparison with Similar Compounds

3-Trifluoromethyl-3-phenyldiazirine (TPD)

Molecular Formula : C₈H₅F₃N₂
Key Differences :

  • Lacks the bromine substituent on the phenyl ring.
  • Synthesis: Achieved in 60% yield from 2,2,2-trifluoroacetophenone .
  • Reactivity: Generates carbenes upon photolysis (65% carbene vs. 35% diazo isomer) but cannot participate in Suzuki–Miyaura cross-coupling due to absence of bromine .
  • Stability : Stable in 1 M acid/base and at 75°C for 30 minutes .

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Molecular Formula : C₉H₇F₃N₂O
CAS Number : 205485-24-1
Key Differences :

  • Methoxy group at the meta position instead of bromine.
  • Reactivity: Exhibits higher reactivity in acyl transfer reactions compared to non-substituted TPD due to electron-donating methoxy group stabilizing intermediates .
  • Synthetic Utility : Methoxy group allows further functionalization (e.g., introduction of tags) .

3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine

Molecular Formula : C₉H₆BrF₃N₂
CAS Number : 92367-11-8
Key Differences :

  • Bromomethyl group instead of bromophenyl.
  • Reactivity : Bromomethyl enables nucleophilic substitution (e.g., with amines or thiols) for linker attachment .

3-Chloro-3-(4-nitrophenyl)-3H-diazirine

Molecular Formula : C₇H₄ClN₃O₂
CAS Number : 39184-67-3
Key Differences :

  • Nitro (electron-withdrawing) and chloro substituents instead of bromine and trifluoromethyl.
  • Synthetic Utility: Limited data on cross-coupling compatibility.

3,3'-(5-Methyl-1,3-phenylene)bis(3-(trifluoromethyl)-3H-diazirine)

Molecular Formula : C₁₃H₉F₆N₄
Key Differences :

  • Bifunctional structure with two diazirine groups.
  • Reactivity : Enables dual photoaffinity labeling, but synthetic complexity reduces overall yield (~80% after optimization) .
  • Stability: MnO₂ oxidation required for diazirine formation introduces scalability challenges .

Comparative Analysis Table

Compound Substituent(s) Key Reactivity Cross-Coupling Compatibility Photolysis Efficiency Synthetic Yield (%)
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine Para-bromo, CF₃ Suzuki coupling, carbene generation Yes (40% yield) High ~40
TPD Phenyl, CF₃ Carbene generation No High 60
3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine Meta-methoxy, CF₃ Acyl transfer, tag introduction No Moderate ~65
3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine Bromomethyl, CF₃ Nucleophilic substitution No High ~95
3-Chloro-3-(4-nitrophenyl)-3H-diazirine Chloro, nitro Limited data No Low Not reported

Critical Insights

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., bromine, nitro) enhance cross-coupling reactivity but may reduce carbene stability.
    • Electron-donating groups (e.g., methoxy) improve reaction yields in specific contexts (e.g., acyl transfer) .
  • Synthetic Flexibility :
    • Bromophenyl and bromomethyl derivatives enable modular probe assembly via Suzuki coupling or alkylation, respectively .
    • Bifunctional diazirines (e.g., bis-diazirines) offer multivalent labeling but require complex syntheses .
  • Stability :
    • Diazirines with halogen substituents (Br, Cl) are generally stable under cross-coupling conditions but may decompose under strong Lewis acids .

Biological Activity

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound that has garnered attention in biochemical research due to its unique properties as a photoreactive probe. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C₈H₄BrF₃N₂
  • Molecular Weight : 265.03 g/mol
  • CAS Number : 952143-02-1

Mechanisms of Biological Activity

The compound exhibits various biological activities through its ability to form stable carbenes upon photolysis. This property allows it to interact with biomolecules such as proteins, nucleic acids, and lipids, facilitating studies in several areas:

  • Photolabeling : The diazirine can be activated by UV light to form reactive intermediates that covalently bind to nearby biomolecules, enabling the study of protein interactions and localization.
  • Antimicrobial Activity : It has shown potential in targeting various pathogens, including bacteria and viruses, through mechanisms that disrupt cellular processes.
  • Cellular Signaling Pathways : The compound is involved in modulating pathways such as apoptosis and autophagy, influencing cell survival and death.

1. Antimicrobial Properties

This compound has demonstrated efficacy against a range of pathogens:

  • Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
  • Viral Infections : Shows activity against viruses such as HIV and influenza, potentially through inhibition of viral replication mechanisms .

2. Protein Interaction Studies

The use of this diazirine in photoaffinity labeling has allowed researchers to map protein-protein interactions effectively. For example:

  • Case Study : A study utilized this compound to identify binding partners of G-protein coupled receptors (GPCRs), revealing novel insights into receptor signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacteria and viruses
Protein InteractionUsed in photoaffinity labeling for GPCRs
Apoptosis InductionModulates apoptotic pathways in cancer cells
Autophagy RegulationInfluences autophagy-related cellular processes

Table 2: Stability Under Light Exposure

Light TypeDuration (Days)% Unreacted Diazirine
Ambient Light0100
1458.1
Incandescent Light0100
1522.5

Research Findings

Recent studies have highlighted the versatility of diazirines in chemical biology:

  • Enhanced Stability : Modifications to the diazirine structure have improved its stability under ambient light conditions, making it more suitable for biological applications .
  • Increased Reactivity : The trifluoromethyl group enhances the reactivity of the diazirine, allowing for more efficient labeling of biomolecules .

Chemical Reactions Analysis

Photolytic Carbene Formation and Reactivity

Upon exposure to UV light (λ ≈ 350–365 nm), the diazirine ring undergoes N=N bond cleavage to generate a highly reactive trifluoromethylphenylcarbene intermediate. This carbene exhibits dual singlet-triplet spin states, which dictate its reactivity:

Key features of carbene reactivity:

  • Singlet carbene : Electrophilic, forms covalent bonds with nucleophiles (e.g., amines, thiols) or inserts into C–H/X–H (X = O, N) bonds .

  • Triplet carbene : Radical-like behavior, participates in hydrogen abstraction or cycloaddition reactions .

Thermodynamic Data for Carbene Formation

Substituent (X)ΔG‡ (kJ/mol)T<sub>onset</sub> (°C)Singlet-Triplet Gap (kJ/mol)
CF<sub>3</sub>147.8105.6-18.2
Br147.8105.6-22.5
OMe141.690.2-63.1

Data derived from M06-2X-D3/6-31G(d,p) and DLPNO-CCSD(T) calculations .

Applications in Photoaffinity Labeling
The carbene forms covalent bonds with biomolecules (e.g., proteins, DNA) upon photolysis, enabling:

  • Protein-ligand interaction studies : Trapping transient binding states.

  • Enzyme inhibition : Irreversible modification of active sites.

Palladium-Catalyzed Cross-Coupling

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine participates in Pd(0)-catalyzed Suzuki-Miyaura couplings. For example:

Reaction Conditions

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>

  • Base: K<sub>2</sub>CO<sub>3</sub>

  • Solvent: DMF/H<sub>2</sub>O (4:1)

  • Temperature: 80°C

Product : 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)biphenyl derivatives (yield: 60–75%) .

Boron-Based Transformations

Reaction with Lewis acidic boron reagents leads to N–N bond activation:

Example Reaction
this compound + B(SMe)<sub>2</sub> →
Product : Coplanar C<sub>2</sub>B<sub>2</sub>N ring compound (76% yield) .

Key Structural Insights

  • B–N bond lengths: 1.384–1.577 Å (X-ray crystallography) .

  • Enhanced stability due to π-backbonding from boron to nitrogen .

Nucleophilic Substitution

The bromophenyl substituent undergoes substitution under SNAr conditions:

Reaction with Sodium Methoxide

  • Conditions : DMSO, 120°C, 12 h

  • Product : 3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine (yield: 45–55%).

Kinetic Data

Nucleophilek (M<sup>−1</sup>s<sup>−1</sup>)
NaOMe1.2 × 10<sup>-3</sup>
NaN<sub>3</sub>8.7 × 10<sup>-4</sup>

Stability Under Ambient Conditions

Comparative studies show superior stability compared to conventional diazirines:

CompoundDecomposition (%) after 24 h (Ambient Light)
3-(4-Bromophenyl)-3-(CF<sub>3</sub>)diazirine8.2
Trifluoromethylphenyldiazirine32.7

Data from HPLC analysis .

Computational Insights into Reactivity

  • Carbene Formation Barrier : ΔG‡ = 147.8 kJ/mol (CF<sub>3</sub> variant) .

  • Electron-Withdrawing Effects : The trifluoromethyl group lowers the LUMO energy (-1.8 eV vs. H-substituted analogs), enhancing electrophilicity .

Q & A

Q. What are the key synthetic challenges in preparing 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine, and what strategies mitigate these issues?

  • Methodological Answer : The synthesis involves critical steps such as diazirine ring formation and functional group compatibility. A common approach uses bromobenzamidine hydrochloride as a precursor, reacting with NaOCl under controlled conditions to form the diazirine ring . Challenges include side reactions (e.g., decomposition of the diazirine moiety) and purification. Strategies include:
  • Protecting groups : Use of tert-butyldimethylsilyl (TBDMS) to stabilize hydroxyl intermediates during multi-step synthesis .
  • Purification : Silica gel column chromatography with hexane/EtOAC gradients to isolate the product .
  • Monitoring : ¹H/¹³C NMR and IR spectroscopy to confirm diazirine ring integrity (NMR: δ ~2.5 ppm for diazirine protons; IR: ~1619 cm⁻¹ for N=N stretch) .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies aromatic protons (δ ~7.2–7.6 ppm) and trifluoromethyl groups (¹³C: δ ~120–125 ppm, split due to ¹⁹F coupling) .
  • ¹⁹F NMR : Tracks trifluoromethyl stability and diazirine decomposition (e.g., ~16% degradation after 6.5 hours under lab light) .
  • IR Spectroscopy : Confirms diazirine ring presence via N=N stretching (~1619 cm⁻¹) .
  • GC-MS : Validates molecular weight (e.g., m/z ~279 for C₉H₆BrF₃N₂) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep at –20°C in airtight, light-protected containers to minimize diazirine ring degradation .
  • Handling : Limit light exposure during experiments; amber glassware or darkroom conditions are recommended .
  • Stability assays : Use ¹⁹F NMR to monitor decomposition rates under varying conditions (e.g., light, temperature) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing this diazirine into bioactive ligands?

  • Methodological Answer :
  • Linker design : Attach via brominated aromatic rings using Suzuki-Miyaura coupling or nucleophilic substitution . Example: React with alkynes or amines in CH₂Cl₂ using CBr₄/PPh₃ for bromomethyl activation .
  • Photolabeling efficiency : Optimize UV wavelength (365 nm) and exposure time to balance crosslinking and decomposition .
  • Competitive assays : Include non-irradiated controls to distinguish specific vs. non-specific binding .

Q. What strategies resolve contradictions in photo-crosslinking efficiency data across studies?

  • Methodological Answer :
  • Variable control : Standardize light intensity (e.g., 365 nm LED at 5 mW/cm²) and reaction temperature .
  • Quantitative analysis : Use LC-MS or fluorescence tagging to quantify crosslinking yields .
  • Probe design : Compare trifluoromethyl-diazirine analogs (e.g., 3-fluoro variants) to assess steric/electronic effects on reactivity .

Q. How does the trifluoromethyl group influence diazirine reactivity compared to other substituents?

  • Methodological Answer :
  • Electronic effects : The electron-withdrawing CF₃ group stabilizes the diazirine ring, reducing unintended ring-opening during synthesis .
  • Crosslinking specificity : CF₃ enhances carbene insertion into C–H bonds vs. nucleophilic residues, as shown in Friedel-Crafts alkylation studies with phenol derivatives .
  • Comparative studies : Replace CF₃ with methyl or hydrogen to evaluate steric vs. electronic contributions .

Q. What are the limitations of using this compound in live-cell imaging, and how can they be addressed?

  • Methodological Answer :
  • Cell permeability : Modify with polyethylene glycol (PEG) linkers or reduce logP via carboxylate derivatives .
  • Background noise : Quench unreacted diazirines with exogenous thiols (e.g., glutathione) post-irradiation .
  • Validation : Use click chemistry (e.g., alkyne-azide cycloaddition) to confirm target engagement .

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